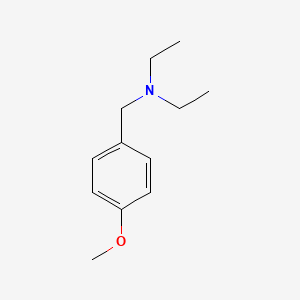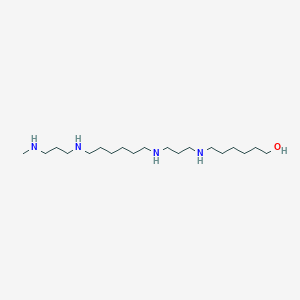
2,6,13,17-Tetraazatricosan-23-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,13,17-Tetraazatricosan-23-ol is a complex organic compound with the molecular formula C19H44N4O. It is characterized by the presence of multiple nitrogen atoms and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,13,17-Tetraazatricosan-23-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-hexanol with a series of amines under controlled conditions to introduce the nitrogen atoms at specific positions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,13,17-Tetraazatricosan-23-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitrogen atoms may produce primary or secondary amines .
Applications De Recherche Scientifique
2,6,13,17-Tetraazatricosan-23-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6,13,17-Tetraazatricosan-23-ol involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A well-known compound with three nitrogen atoms in a ring structure.
Tetrazine: Contains four nitrogen atoms in a ring and is used in various chemical applications.
Uniqueness
2,6,13,17-Tetraazatricosan-23-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
14500-98-2 |
|---|---|
Formule moléculaire |
C19H44N4O |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
6-[3-[6-[3-(methylamino)propylamino]hexylamino]propylamino]hexan-1-ol |
InChI |
InChI=1S/C19H44N4O/c1-20-12-10-16-21-13-6-2-3-7-14-22-17-11-18-23-15-8-4-5-9-19-24/h20-24H,2-19H2,1H3 |
Clé InChI |
AGOGAABGPVJBCG-UHFFFAOYSA-N |
SMILES canonique |
CNCCCNCCCCCCNCCCNCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)

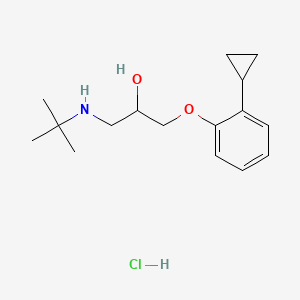
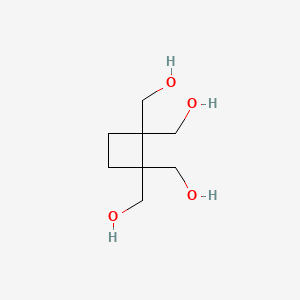
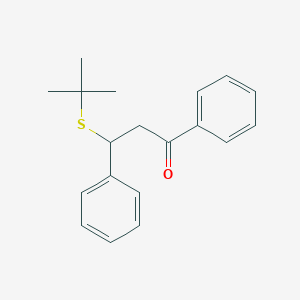
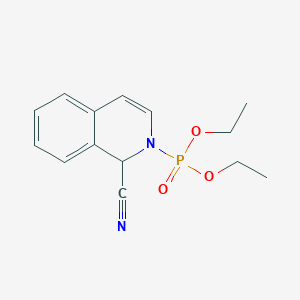
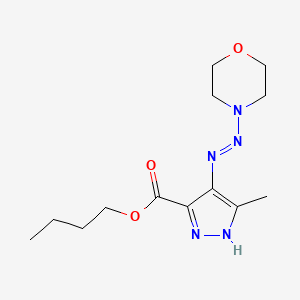
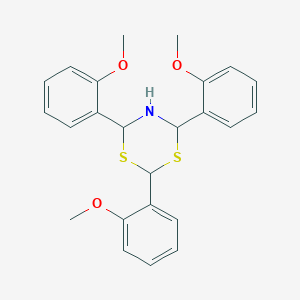
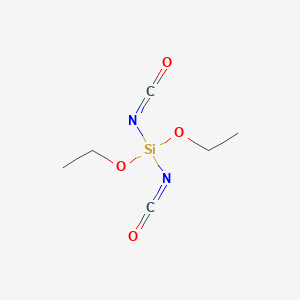
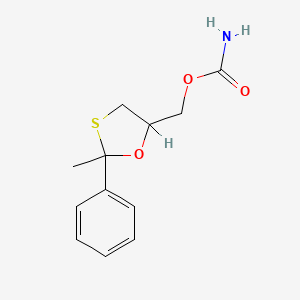
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
